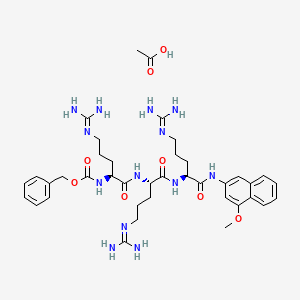![molecular formula C54H101NO13 B1516788 beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine CAS No. 483370-78-1](/img/structure/B1516788.png)
beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine
Vue d'ensemble
Description
The compound you mentioned is a type of glycosphingolipid, which are a class of lipids containing a carbohydrate and a sphingoid base . They play important roles in various biological processes, including serving as the major components of cell membranes .
Synthesis Analysis
Glycosphingolipids are synthesized through the action of various enzymes. For instance, beta-galactosyltransferases, such as NmLgtB and Hp1–4GalT, have been used in an efficient one-pot multienzyme system to synthesize LacNAc, lactose, and their derivatives .Molecular Structure Analysis
The molecular structure of glycosphingolipids typically consists of a sphingoid base, a fatty acid, and one or more sugar residues . The specific structure of “beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine” would depend on the exact arrangement and types of these components.Chemical Reactions Analysis
The synthesis of glycosphingolipids involves various chemical reactions. For example, sphingosine beta-galactosyltransferase catalyzes the reaction of sphing-4-enine and UDP-alpha-D-galactose to form beta-D-galactosyl-(1<->1)-sphing-4-enine .Physical And Chemical Properties Analysis
The physical and chemical properties of glycosphingolipids depend on their specific structure. They are generally amphipathic, with a hydrophilic carbohydrate head group and a hydrophobic lipid tail .Applications De Recherche Scientifique
Enzyme Inhibition and Metabolic Implications
Research has demonstrated the inhibitory effects of galactosylsphingosine on various enzymes, such as cytosolic beta-glucosidase in human liver. This inhibition impacts enzyme activity related to beta-glucosidase, beta-galactosidase, beta-xylosidase, and alpha-arabinosidase. The study highlights the significance of galactosylsphingosine's interaction with sphingolipid metabolism and its potential implications in human disease processes (Lamarco & Glew, 1985).
Structural Insights and Enzymatic Functions
Crystallographic studies of beta-galactosidase from Penicillium sp., including its complex with galactose, provide insights into the structural assembly and enzymatic mechanisms. This research is crucial for understanding the catalysis of beta(1-3) and beta(1-4) galactosyl bonds in oligosaccharides, which is relevant for the study of compounds like beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine (Rojas et al., 2004).
Glycosphingolipid Metabolism and Pharmacological Modulation
The review by Wennekes et al. (2009) offers comprehensive insights into glycosphingolipid biosynthesis, function, and degradation, particularly focusing on glycosphingolipid glucosylceramide. Understanding the complex roles of glycosphingolipids in cell membrane integrity, signaling events, and pathological processes provides a foundation for studying specific glycosphingolipids like beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine and their potential therapeutic implications (Wennekes et al., 2009).
Synthesis and Inhibitory Activity
The synthesis of galactosylceramide analogs and their potent inhibition of specific enzymes like gluco- and galactocerebrosidase offers critical insights into the potential therapeutic uses of these compounds in conditions related to enzyme dysfunction (Tsunoda et al., 1995).
Immunological Applications
The study of glucosylceramide antibodies and their specificity in recognizing various GlcCer species, including those derived from sphingosine, opens avenues for their use in immunological studies and potential therapeutic applications (Brade et al., 2000).
Mécanisme D'action
Target of Action
The primary target of this compound is the enzyme known as monogalactosyldiacylglycerol synthase . This enzyme plays a crucial role in the biosynthesis of monogalactosyldiacylglycerol (MGDG), a major component of the chloroplast membrane in plants .
Mode of Action
The compound interacts with its target, the monogalactosyldiacylglycerol synthase, by serving as a substrate for the enzyme . The enzyme adds a galactosyl group to the diacylglycerol part of the compound . This reaction results in the formation of 1,2-diacyl-3-O-(beta-D-galactosyl)-sn-glycerol .
Biochemical Pathways
The compound is involved in the glycerolipid metabolism pathway . The addition of a galactosyl group to the diacylglycerol part of the compound by the monogalactosyldiacylglycerol synthase is a key step in this pathway . This reaction leads to the production of monogalactosyldiacylglycerol (MGDG), which is a crucial component of the chloroplast membrane in plants .
Result of Action
The result of the compound’s action is the production of monogalactosyldiacylglycerol (MGDG) . MGDG is a major component of the chloroplast membrane in plants and plays a crucial role in photosynthesis .
Orientations Futures
Propriétés
IUPAC Name |
(Z)-N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracos-15-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H101NO13/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-46(59)55-42(43(58)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)41-65-53-51(64)49(62)52(45(40-57)67-53)68-54-50(63)48(61)47(60)44(39-56)66-54/h17-18,35,37,42-45,47-54,56-58,60-64H,3-16,19-34,36,38-41H2,1-2H3,(H,55,59)/b18-17-,37-35+/t42-,43+,44+,45+,47-,48-,49+,50+,51+,52+,53+,54-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOKWBRPIBQYJJ-WZBOJYASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H101NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LacCer(d18:1/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | LacCer(d18:1/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine | |
CAS RN |
483370-78-1 | |
| Record name | LacCer(d18:1/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B1516708.png)
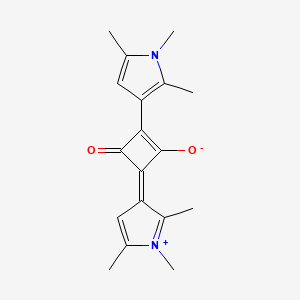
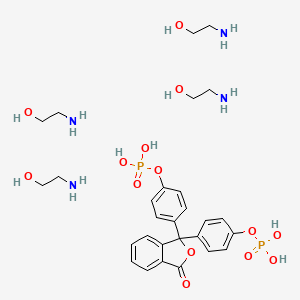

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-proline](/img/structure/B1516717.png)
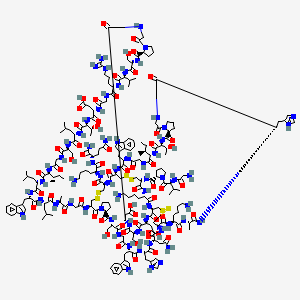
![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B1516720.png)
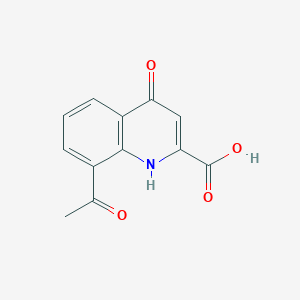

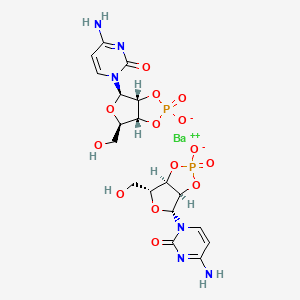
![N-[(2R,3R,6R)-6-Ethoxy-2-methyloxan-3-YL]acetamide](/img/structure/B1516726.png)

![4-[(3-N-Boc-aminoazetidin-1-yl)]aniline](/img/structure/B1516729.png)
